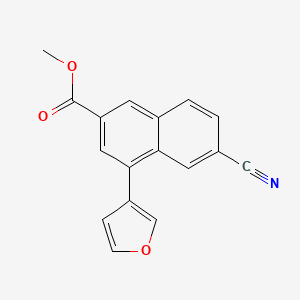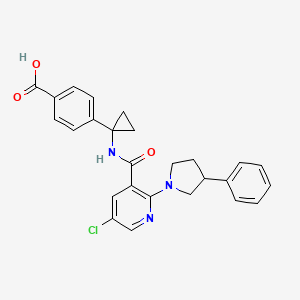![molecular formula C7H3BrN2O2S B13926934 4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)
4-Bromo-6-nitrobenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-nitrobenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
The synthesis of 4-Bromo-6-nitrobenzo[d]thiazole typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. One common method includes the reaction of 2-aminobenzenethiol with 4-bromo-2-nitrobenzaldehyde under acidic conditions to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and one-pot multicomponent reactions .
Análisis De Reacciones Químicas
4-Bromo-6-nitrobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include sodium borohydride for reduction and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Bromo-6-nitrobenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-nitrobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the bromine and nitro groups can enhance its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar compounds to 4-Bromo-6-nitrobenzo[d]thiazole include other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Nitrobenzothiazole: Used in the synthesis of various pharmaceuticals.
4-Bromobenzothiazole: Similar in structure but lacks the nitro group, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C7H3BrN2O2S |
|---|---|
Peso molecular |
259.08 g/mol |
Nombre IUPAC |
4-bromo-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrN2O2S/c8-5-1-4(10(11)12)2-6-7(5)9-3-13-6/h1-3H |
Clave InChI |
DAJSPDVMCDPFBE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1SC=N2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone](/img/structure/B13926878.png)










![ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13926935.png)
